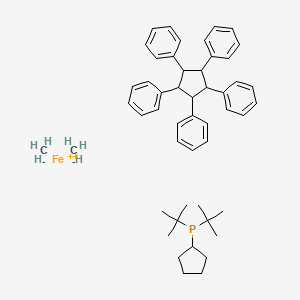
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene is a complex organometallic compound It is known for its unique structure, which includes a central iron atom coordinated with a phosphane ligand and a tetraphenylcyclopentylbenzene moiety
Preparation Methods
The synthesis of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene typically involves the reaction of iron(II) chloride with ditert-butyl(cyclopentyl)phosphane and 2,3,4,5-tetraphenylcyclopentylbenzene under inert atmosphere conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or benzene at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phosphane ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include palladium catalysts for substitution reactions and strong oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene has several scientific research applications:
Biology: Its potential biological applications are being explored, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its use as a potential therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with transition metals, thereby facilitating various catalytic processes. The iron center plays a crucial role in these reactions by providing a site for substrate binding and activation. The phosphane ligand and tetraphenylcyclopentylbenzene moiety contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar compounds include other phosphane ligands and iron complexes. For example:
Triphenylphosphine: Another common phosphane ligand used in catalysis.
Properties
Molecular Formula |
C50H63FeP |
|---|---|
Molecular Weight |
750.9 g/mol |
IUPAC Name |
carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene |
InChI |
InChI=1S/C35H30.C13H27P.2CH3.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h1-25,31-35H;11H,7-10H2,1-6H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
VHZDJQUPJBDPGP-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)P(C1CCCC1)C(C)(C)C.C1=CC=C(C=C1)C2C(C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















